molecular formula C18H16N2O4 B2629580 (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 389075-23-4

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2629580
CAS No.: 389075-23-4
M. Wt: 324.336
InChI Key: GHGQVUNLORVIJX-ZZEZOPTASA-N
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Description

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxy group at the 8th position and an imino group linked to a methoxyphenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 2-methoxyaniline under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imino linkage. The reaction mixture is then refluxed, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 8-formyl-2H-chromene-3-carboxamide or 8-carboxy-2H-chromene-3-carboxamide.

    Reduction: Formation of 8-methoxy-2-[(2-methoxyphenyl)amino]-2H-chromene-3-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and cardiovascular disorders.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-2H-chromene-3-carboxamide
  • 2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
  • 8-methoxy-2-[(2-hydroxyphenyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide stands out due to the presence of both methoxy and imino groups, which confer unique chemical reactivity and biological activity. Its dual functionalization allows for diverse chemical modifications and enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-14-8-4-3-7-13(14)20-18-12(17(19)21)10-11-6-5-9-15(23-2)16(11)24-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGQVUNLORVIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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